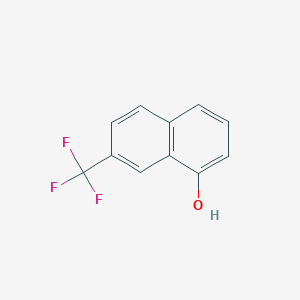

7-(Trifluoromethyl)naphthalen-1-ol

Description

Contextualization within the Chemistry of Fluorinated Naphthol Derivatives

Fluorinated naphthol derivatives, including 7-(trifluoromethyl)naphthalen-1-ol, are a specialized class of aromatic alcohols that have garnered considerable attention in synthetic and medicinal chemistry. The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl group, into the naphthol scaffold can dramatically alter the parent molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comnih.gov

The synthesis of fluorinated naphthalene (B1677914) derivatives can be challenging, often requiring specific and sometimes harsh reaction conditions. acs.orgnih.gov Researchers have developed various strategies to introduce fluorine into the naphthalene ring system, including electrophilic fluorination and the use of fluorinated building blocks. nih.govresearchgate.net A transition-metal-free protocol has been described for converting 2-allyl-3-(trifluoromethyl)phenols into substituted 5-fluoronaphthalen-1-ols, highlighting the ongoing efforts to develop more efficient and milder synthetic routes. nih.gov

Significance of Trifluoromethyl Substituents in Molecular Design and Reactivity

The trifluoromethyl group (-CF3) is a cornerstone of modern molecular design, particularly in medicinal chemistry and materials science. mdpi.comwikipedia.org Its unique properties, including high electronegativity, metabolic stability, and lipophilicity, make it a valuable functional group for modifying the characteristics of organic molecules. mdpi.comnih.gov

The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the acidity of nearby functional groups. wikipedia.org In the case of this compound, the -CF3 group influences the acidity of the phenolic hydroxyl group. Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, a crucial feature in the development of long-acting pharmaceuticals. mdpi.com

The trifluoromethyl group is often employed as a bioisostere for other groups, such as a methyl or chloro group, to enhance a compound's biological activity and pharmacokinetic profile. wikipedia.org Its incorporation can lead to improved membrane permeability and binding selectivity to target proteins. mdpi.comnih.gov The synthesis of molecules containing the trifluoromethyl group has been a significant area of research, with various reagents and methods developed for its introduction into aromatic systems. wikipedia.orgbeilstein-journals.org

Overview of Key Research Avenues and Contemporary Challenges Pertaining to this compound

Current research involving this compound and related compounds is focused on several key areas. In medicinal chemistry, these compounds serve as valuable building blocks for the synthesis of new therapeutic agents. The unique properties conferred by the trifluoromethyl group make them attractive scaffolds for developing drugs with improved efficacy and pharmacokinetic profiles. nih.govmdpi.com

In materials science, the incorporation of fluorinated groups can lead to the development of materials with novel optical, electronic, and thermal properties. The study of fluorinated naphthols contributes to the broader understanding of how fluorine substitution can be used to engineer the properties of organic materials.

Despite the significant interest, challenges remain in the synthesis and application of these compounds. The development of more efficient, selective, and environmentally benign methods for the synthesis of fluorinated naphthalenes is an ongoing area of research. acs.orgnih.gov Furthermore, a deeper understanding of the structure-activity relationships of these molecules is needed to fully exploit their potential in various applications.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C11H7F3O | americanelements.com |

| Molecular Weight | 212.17 g/mol | americanelements.com |

| CAS Number | 33533-46-9 | americanelements.comcymitquimica.com |

| IUPAC Name | This compound | americanelements.comcymitquimica.com |

| SMILES | C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)O | americanelements.com |

| InChI Key | ARXBXFHKYFGTOD-UHFFFAOYSA-N | americanelements.comcymitquimica.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

| Storage Temperature | Inert atmosphere, 2-8°C | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

7-(trifluoromethyl)naphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O/c12-11(13,14)8-5-4-7-2-1-3-10(15)9(7)6-8/h1-6,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXBXFHKYFGTOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297143 | |

| Record name | 7-(Trifluoromethyl)-1-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33533-46-9 | |

| Record name | 7-(Trifluoromethyl)-1-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33533-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Trifluoromethyl)-1-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 7 Trifluoromethyl Naphthalen 1 Ol

Novel Synthetic Routes and Strategic Approaches to 7-(Trifluoromethyl)naphthalen-1-ol

While a definitive, optimized synthesis for this compound is not prominently documented, its construction can be envisioned through several strategic approaches based on established, state-of-the-art methodologies in organic synthesis. These strategies primarily pivot between two main concepts: the regioselective construction of the substituted naphthalene (B1677914) core from simpler precursors, or the late-stage functionalization of a pre-formed naphthalene ring system.

Regioselective and Stereoselective Synthetic Pathways

The primary challenge in synthesizing this compound is achieving the precise 1,7-substitution pattern. Traditional electrophilic aromatic substitution on naphthalene often yields mixtures of isomers, necessitating advanced methods for regiocontrol.

Construction of the Naphthalene Core: Modern benzannulation reactions offer powerful tools for building highly substituted naphthalenes with predictable regiochemistry. For instance, methods like the gallium trichloride-catalyzed coupling of specific alkynes and aldehydes can produce polysubstituted naphthols. nih.gov A hypothetical route could involve the coupling of a suitably substituted phenylacetylene (B144264) derivative with an aldehyde to construct the second ring with the hydroxyl group at the desired position. Another innovative approach involves the skeletal editing of heterocycles; for example, a nitrogen-to-carbon transmutation of a pre-functionalized isoquinoline (B145761) using a Wittig reagent can furnish substituted naphthalenes, offering a novel entry point to complex substitution patterns. nih.gov

Regioselective Functionalization: Alternatively, starting with a pre-formed but differentially substituted naphthalene ring allows for directed functionalization. Palladium-catalyzed ortho-vinylation of β-naphthols, for example, demonstrates how existing functional groups can direct new bond formations to specific locations on the naphthalene ring. rsc.org While this applies to the 2-position of naphthol, similar principles of directed metalation or cross-coupling could be applied to achieve functionalization at the C7 position.

Catalytic Approaches to Carbon-Fluorine and Carbon-Carbon Bond Formation

The formation of the aryl-CF3 bond is the critical transformation for this target molecule. Modern catalysis provides robust methods for this purpose, typically involving the cross-coupling of an aryl halide or pseudohalide with a trifluoromethyl source. The most plausible approach involves a late-stage trifluoromethylation of a precursor such as 7-bromo-1-naphthol or 7-iodo-1-naphthol, which are known compounds. chemspider.combldpharm.com

Copper- and Palladium-Catalyzed Trifluoromethylation: Both copper and palladium complexes are effective catalysts for this transformation. Copper-mediated trifluoromethylation, often using reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3, the Ruppert-Prakash reagent) in the presence of a copper(I) salt, is a well-established method. beilstein-journals.orgnih.govacs.org Palladium-catalyzed reactions, pioneered by researchers like Buchwald, have expanded the scope to include less reactive aryl chlorides and bromides, tolerating a wide array of functional groups. mit.edunih.gov These reactions typically employ a palladium(0) source and a specialized phosphine (B1218219) ligand to facilitate the catalytic cycle.

The table below summarizes typical conditions for analogous trifluoromethylation reactions on aryl halides, which could be adapted for the synthesis of this compound from 7-halo-1-naphthol.

| Catalyst System | CF3 Source | Activator/Base | Solvent | Temperature (°C) | Substrate Scope | Ref. |

| CuI | TMSCF3 | KF | DMF | 60-90 | Aryl Iodides | nih.govacs.org |

| CuI | CF3CO2Na | DMF | 140 | Aryl Iodides | nih.gov | |

| Pd(dba)2 / tBuXPhos | TESCF3 | RbF | Dioxane | 110 | Vinyl Triflates | nih.gov |

| Pd(OAc)2 / BrettPhos | TMSCF3 | KF | Dioxane | 120-140 | Aryl Chlorides | mit.edunih.gov |

Application of Flow Chemistry and Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes sustainability, safety, and efficiency, principles embodied by flow chemistry and green chemistry.

Flow Chemistry: Continuous flow processing is particularly advantageous for reactions involving toxic or reactive gases, high pressures, or photochemical steps. acs.org The trifluoromethylation of aryl halides has been successfully translated to flow systems. rsc.orgvapourtec.com For instance, using fluoroform—a potent greenhouse gas but an inexpensive CF3 source—is more manageable and efficient in a flow reactor where gas-liquid mixing is superior to batch conditions. rsc.org A potential flow synthesis of this compound could involve pumping a solution of 7-halo-1-naphthol and a catalyst through a heated column packed with a solid-supported trifluoromethylating agent or by mixing it with a stream of a gaseous CF3 source, significantly improving safety, scalability, and reaction control. acs.orgchemrxiv.org

Green Chemistry Principles: The synthesis can be made more environmentally benign by adhering to the principles of green chemistry. dovepress.com

Catalysis: Using catalytic amounts of copper or palladium instead of stoichiometric reagents improves atom economy and reduces metal waste. nih.govnih.gov

Safer Solvents: Research into fluorination reactions in aqueous or mixed aqueous-organic systems challenges the traditional requirement for anhydrous organic solvents, potentially reducing environmental impact. rsc.orgresearchgate.net

Renewable Reagents: The development of recyclable fluorinating agents, such as ionic liquids that can be regenerated with hydrofluoric acid, represents a move toward a more sustainable process. acs.org

Precursor Design and Derivatization Strategies for this compound

Strategy 1: Naphthalene Ring Construction This approach offers high regiocontrol by embedding the substitution pattern in the starting materials. For example, a regiocontrolled benzannulation could be employed. researchgate.net This strategy is often more step-intensive but can avoid issues with isomeric mixtures common in electrophilic substitution.

Strategy 2: Late-Stage Functionalization This is often more convergent and efficient if a suitable starting naphthalene is available. The ideal precursors for synthesizing this compound via this route are 7-halo-1-naphthols. The availability of 7-Bromo-1-naphthol and 7-Iodo-1-naphthol makes this a highly viable strategy. chemspider.combldpharm.com The hydroxyl group would likely require protection (e.g., as a methyl or silyl (B83357) ether) prior to the trifluoromethylation step to prevent side reactions.

The following table outlines these precursor strategies.

| Precursor Strategy | Key Precursor(s) | Key Transformation | Advantages | Disadvantages |

| Ring Construction | Substituted phenylacetylene and an appropriate coupling partner | Benzannulation / Cyclization | Excellent regiocontrol | Potentially longer synthetic sequence |

| Late-Stage Trifluoromethylation | 7-Bromo-1-naphthol or 7-Iodo-1-naphthol | Cu or Pd-catalyzed cross-coupling | High convergence; fewer steps | Requires protection/deprotection of the naphthol hydroxyl group |

| Functional Group Interconversion | 7-Amino-1-naphthol or 7-carboxy-1-naphthol | Sandmeyer-type trifluoromethylation or decarboxylative coupling | Utilizes different functional group handles | May require harsh reaction conditions |

Mechanistic Investigations of Synthetic Transformations Leading to this compound

Understanding the reaction mechanism is crucial for optimizing reaction conditions and overcoming synthetic challenges. While no mechanistic studies exist for the specific synthesis of this compound, extensive research on the key C-CF3 bond-forming step in analogous systems provides deep insight.

Transition State Analysis and Reaction Energetics

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organometallic reactions.

Mechanism of Copper-Catalyzed Trifluoromethylation: Studies on the copper-catalyzed trifluoromethylation of aryl halides have revealed a complex mechanism. acs.orgfigshare.com DFT calculations suggest that the reaction likely proceeds through a Cu(I)/Cu(III) catalytic cycle. The rate-limiting step is often the oxidative addition of the aryl halide to the active copper(I)-CF3 species. researchgate.net Mechanistic studies have identified that the active trifluoromethylating species is not a simple cuprate (B13416276) like [Cu(CF3)2]− but rather a more reactive, neutral species like [(DMF)CuCF3], which is generated in the presence of excess CuI. acs.orgacs.org Computational analysis of the transition states for this oxidative addition helps explain the observed reactivity trends, such as why electron-poor aryl halides react faster and why aryl iodides are superior substrates to bromides or chlorides. acs.org

Mechanism of Palladium-Catalyzed Trifluoromethylation: For palladium catalysis, the mechanism is generally understood to involve a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) cycle. In one extensively studied pathway, a Pd(II) aryl complex undergoes oxidation by an electrophilic fluorine source to a Pd(IV) intermediate. nih.gov Subsequent reductive elimination from this high-valent palladium center forms the desired Aryl-CF3 bond. DFT calculations of this step have shown that the transition state involves the CF3 group acting as an electrophile and the aryl group as a nucleophile. nih.gov These computational models allow for the rational design of ligands and reaction conditions to favor this productive coupling over side reactions.

The energetics of these catalytic cycles, including the activation barriers for oxidative addition and reductive elimination, can be precisely calculated. This data provides a quantitative understanding of reaction rates and selectivities, guiding the development of more efficient and milder catalytic systems for the synthesis of complex molecules like this compound.

Kinetic Isotope Effects in Synthetic Methodologies

The study of kinetic isotope effects (KIEs) provides profound insights into the reaction mechanisms governing the synthesis of complex organic molecules such as this compound. The KIE is a measure of the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. This phenomenon arises from the difference in mass between isotopes, which affects the vibrational frequency of chemical bonds. Heavier isotopes form stronger bonds and thus require more energy to break, leading to slower reaction rates.

In the context of synthesizing this compound, a key step might involve the cleavage of a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom (¹H) with its heavier isotope, deuterium (B1214612) (²H), at a specific position involved in the rate-determining step, a primary kinetic isotope effect (kH/kD) greater than 1 is typically observed. The magnitude of this effect can elucidate the geometry of the transition state. For instance, a large KIE suggests a transition state where the C-H bond is significantly broken.

While specific studies on the KIE for the synthesis of this compound are not prominently documented, the principles are widely applied in analogous synthetic transformations. For example, in various C-H activation reactions, which are plausible routes to functionalize a naphthalene core, KIE studies are fundamental. rsc.org Research on other complex molecules has demonstrated that deuterium kinetic isotopic effects can even be leveraged to improve the efficiency of pivotal synthetic steps. researchgate.net

An illustrative hypothetical scenario for a step in the synthesis of this compound could be a rate-determining aromatic C-H functionalization. The table below conceptualizes the expected KIEs for different proposed mechanisms.

Table 1: Hypothetical Kinetic Isotope Effects in a C-H Functionalization Step for the Synthesis of this compound

| Proposed Mechanism | Position of Isotopic Labeling | Expected kH/kD | Mechanistic Implication |

| Electrophilic Aromatic Substitution | C-H bond to be functionalized | 1.0 - 1.5 | C-H bond cleavage is not the rate-determining step. |

| Concerted Metalation-Deprotonation | C-H bond to be functionalized | 3.0 - 7.0 | C-H bond breaking is integral to the rate-determining step. |

| Halogenation-Metal Exchange | C-H bond to be functionalized | ~1.0 | C-H bond is not broken in the rate-determining step. |

Furthermore, the absence of a significant KIE (kH/kD ≈ 1) can be equally informative, indicating that the C-H bond cleavage is not involved in the rate-determining step of the reaction. This could imply that a prior or subsequent step, such as the coordination of a catalyst or the departure of a leaving group, is the slower process. The study of KIEs is, therefore, an indispensable tool for the detailed mechanistic investigation of the synthetic pathways leading to this compound, enabling chemists to optimize reaction conditions based on a fundamental understanding of the reaction's energetic landscape.

Role of Solvents, Ligands, and Additives in Reaction Efficiency and Selectivity

The efficiency and selectivity of synthetic routes toward this compound are critically influenced by the judicious choice of solvents, ligands, and additives. These components of a reaction mixture can dramatically alter the reaction pathway, rate, and outcome by stabilizing intermediates, modifying catalyst activity, and facilitating key bond-forming or bond-breaking steps.

Role of Solvents:

The solvent is not merely an inert medium but an active participant in many chemical transformations. Its polarity, proticity, and coordinating ability can have a profound impact. For instance, in a potential nucleophilic aromatic substitution to introduce the hydroxyl group onto the naphthalene scaffold, a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) might be preferred to solvate the cation and leave the nucleophile more reactive. Conversely, a non-polar solvent might be chosen for a reaction involving radical intermediates. The solvent can also influence the aggregation state of reagents and catalysts, thereby affecting their reactivity. Studies on the synthesis of related complex structures have shown that the choice of solvent can be critical for product formation and crystallinity. nih.govresearchgate.netrsc.org

Role of Ligands:

In metal-catalyzed reactions, which are frequently employed for the introduction of a trifluoromethyl group or for cross-coupling reactions to build the naphthalene core, ligands play a pivotal role. Ligands bind to the metal center and modulate its electronic and steric properties. This, in turn, influences the catalyst's stability, activity, and selectivity (chemo-, regio-, and enantioselectivity). For example, in a palladium-catalyzed trifluoromethylation reaction, the use of electron-rich phosphine ligands can facilitate the reductive elimination step, leading to higher product yields. Chiral ligands are instrumental in asymmetric synthesis, enabling the production of a single enantiomer of a chiral molecule.

Role of Additives:

The interplay between the substrate, reagents, catalyst, solvent, ligands, and additives is complex and often requires empirical optimization. The table below provides an illustrative summary of how these factors might be selected to control a hypothetical cross-coupling reaction in the synthesis of this compound.

Table 2: Illustrative Role of Solvents, Ligands, and Additives in a Hypothetical Cross-Coupling Reaction

| Reaction Component | Example | Role in Reaction | Potential Impact on Synthesis of this compound |

| Solvent | Toluene | Non-polar, aprotic | Favors non-ionic intermediates, may improve solubility of organic starting materials. |

| Tetrahydrofuran (THF) | Polar, aprotic, coordinating | Can stabilize cationic intermediates and solvate metal complexes. | |

| Ligand | Triphenylphosphine (PPh₃) | Sterically bulky, electron-donating | Can stabilize the metal catalyst and promote key catalytic steps. |

| Xantphos | Bidentate, wide bite angle | Can enhance catalyst stability and influence regioselectivity. | |

| Additive | Cesium Carbonate (Cs₂CO₃) | Base | Neutralizes acidic byproducts, can be crucial for transmetalation. |

| Copper(I) Iodide (CuI) | Co-catalyst | Can facilitate certain cross-coupling reactions (e.g., Sonogashira). |

Reactivity and Reaction Mechanism Studies of 7 Trifluoromethyl Naphthalen 1 Ol

Electrophilic Aromatic Substitution Mechanisms on the Naphthalene (B1677914) Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of naphthalene. The reaction generally proceeds more readily at the α-position (C1, C4, C5, C8) than the β-position (C2, C3, C6, C7) because the carbocation intermediate formed during α-attack is more stable, featuring more resonance structures that retain a complete benzene (B151609) ring. libretexts.orgwordpress.comcutm.ac.in

Directing Effects of Trifluoromethyl and Hydroxyl Groups on Electrophilic Attack

The regiochemical outcome of EAS on 7-(trifluoromethyl)naphthalen-1-ol is dictated by the combined influence of the hydroxyl and trifluoromethyl substituents. These groups exert competing effects on the naphthalene system.

Hydroxyl Group (-OH): Located at the C1 position (an α-position), the hydroxyl group is a powerful activating group. unizin.orglibretexts.org It donates electron density to the aromatic system via a strong positive mesomeric effect (+M), which significantly outweighs its negative inductive effect (-I). This donation of electron density stabilizes the positively charged intermediate (the Wheland intermediate or arenium ion) formed during electrophilic attack. As an activating group, it directs incoming electrophiles to the ortho (C2) and para (C4) positions. unizin.orgminia.edu.eg In the naphthalene system, this strong activation overwhelmingly favors substitution on the same ring to which the hydroxyl group is attached. cutm.ac.in

Trifluoromethyl Group (-CF₃): Positioned at C7 (a β-position), the trifluoromethyl group is one of the most potent electron-withdrawing groups. nih.gov It exerts a strong negative inductive effect (-I) due to the high electronegativity of the fluorine atoms, with no significant resonance contribution. vaia.comwikipedia.org This makes the naphthalene ring less nucleophilic and thus deactivates it towards electrophilic attack. vaia.comyoutube.com Electron-withdrawing groups are typically meta-directors. minia.edu.egwikipedia.org Therefore, the -CF₃ group at C7 would direct an incoming electrophile to its meta positions, C5 and C8.

Combined Effect: In this compound, the directing effects are antagonistic. However, the activating, ortho, para-directing hydroxyl group has a much stronger influence than the deactivating, meta-directing trifluoromethyl group. msu.edu Consequently, electrophilic attack will be directed by the hydroxyl group to the activated positions on its own ring. The primary sites of electrophilic substitution are predicted to be the C4 and C2 positions, with the C4 position often being favored due to reduced steric hindrance compared to the C2 position.

| Position | Influence of C1-OH Group | Influence of C7-CF₃ Group | Predicted Outcome |

|---|---|---|---|

| C2 | Activating, ortho | Weakly deactivating | Major product (possible steric hindrance) |

| C4 | Activating, para | Weakly deactivating | Major product (generally favored) |

| C5 | Weakly deactivating | Deactivating, meta | Minor or no product |

| C8 | Weakly deactivating | Deactivating, meta | Minor or no product |

Quantification of Substituent Effects on Reactivity and Regioselectivity

The Hammett equation provides a quantitative framework for understanding the electronic effects of substituents on the reactivity of aromatic systems. wikipedia.orgutexas.edu Substituent constants (σ) measure the electron-donating or electron-withdrawing power of a group.

σ for -OH: The hydroxyl group has a negative Hammett constant (σₚ = -0.37), indicating it is an electron-donating group that activates the ring for electrophilic attack. utexas.edu

σ for -CF₃: The trifluoromethyl group has a large positive Hammett constant (e.g., σₚ = 0.54), signifying a strong electron-withdrawing and deactivating nature. pitt.edu

Nucleophilic Reactions Involving this compound

Reactions at the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group of this compound can readily undergo reactions typical of phenols, such as etherification and esterification. The presence of the electron-withdrawing -CF₃ group increases the acidity of the naphthol compared to unsubstituted 1-naphthol (B170400), making its conjugate base, the naphthoxide, easier to form.

Etherification: Ethers can be synthesized via the Williamson ether synthesis. This involves deprotonating the naphthol with a suitable base (e.g., sodium hydroxide, sodium hydride) to form the corresponding naphthoxide anion. This potent nucleophile then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. quora.com

Esterification: Esters are commonly formed by reacting the naphthol with a carboxylic acid derivative, most often an acyl chloride or anhydride (B1165640). sparkl.mesavemyexams.comchemguide.co.uk The reaction with an acyl chloride is rapid and generally irreversible, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. Alternatively, Fischer esterification with a carboxylic acid can be used, but this requires an acid catalyst and is a reversible process. wikipedia.org

| Reaction Type | Reactants | Product | General Conditions |

|---|---|---|---|

| Etherification (Williamson) | 7-(CF₃)naphthalen-1-ol + NaOH, then CH₃I | 1-Methoxy-7-(trifluoromethyl)naphthalene | Base followed by alkyl halide quora.com |

| Esterification | 7-(CF₃)naphthalen-1-ol + Acetyl Chloride | 7-(Trifluoromethyl)naphthalen-1-yl acetate | Pyridine or other base sparkl.mechemguide.co.uk |

Nucleophilic Additions and Substitutions on the Naphthalene System

Nucleophilic aromatic substitution (SₙAr) on the naphthalene ring is generally difficult and requires specific activation. For an SₙAr reaction to occur, two main conditions must be met:

The ring must be substituted with a powerful electron-withdrawing group.

There must be a good leaving group positioned ortho or para to the electron-withdrawing group.

In this compound, the -CF₃ group is a strong electron-withdrawing group. However, the parent molecule lacks a suitable leaving group on the aromatic core. If a derivative were synthesized, for example, by converting the -OH group to a better leaving group or introducing a halide at a position activated by the -CF₃ group (e.g., C2, C5, or C8), nucleophilic substitution could become feasible. For instance, studies on 1-methoxy-2-(diphenylphosphinyl)naphthalene have shown that the methoxy (B1213986) group can be displaced by various nucleophiles, demonstrating that SₙAr is possible on activated naphthalene systems. elsevierpure.com

Oxidative and Reductive Transformations of this compound

Oxidative Transformations: Phenols and naphthols are susceptible to oxidation. 1-Naphthols can be oxidized to form the corresponding 1,4-naphthoquinones. wikipedia.orgrsc.org This transformation can be achieved using various oxidizing agents, such as chromium trioxide or Fremy's salt, or through photosensitized oxidation. rsc.orgorgsyn.org The reaction proceeds via the formation of radical intermediates. researchgate.netacs.org It is expected that this compound would undergo a similar oxidation to yield 7-(trifluoromethyl)-1,4-naphthoquinone. The strong electron-withdrawing nature of the -CF₃ group would make the starting naphthol more resistant to oxidation compared to unsubstituted 1-naphthol.

Reductive Transformations: The naphthalene ring system can be reduced through catalytic hydrogenation. The reduction can proceed in a stepwise manner, first yielding a tetrahydronaphthalene (tetralin) and then a decahydronaphthalene (B1670005) (decalin). huji.ac.ilacs.org The regioselectivity of the reduction of substituted naphthols can be controlled by the choice of catalyst and reaction conditions. acs.orglookchem.com For 1-naphthols, reduction often preferentially occurs on the unsubstituted ring, leaving the phenol (B47542) ring intact, to yield 5,6,7,8-tetrahydronaphthols. acs.orglookchem.com Therefore, catalytic hydrogenation of this compound is predicted to primarily yield 7-(trifluoromethyl)-5,6,7,8-tetrahydronaphthalen-1-ol. More forcing conditions using catalysts like rhodium-on-alumina can lead to the complete reduction of both rings to form the corresponding decalin derivative. orgsyn.org

Mechanisms of Radical Reactions and Radical Scavenging

Naphthols, as phenolic compounds, are known to participate in radical reactions, often acting as antioxidants by scavenging free radicals. The primary mechanism involves the donation of a hydrogen atom from the hydroxyl group to a radical species, thereby neutralizing it and forming a more stable naphthoxyl radical. The efficacy of this process is influenced by the bond dissociation energy (BDE) of the O-H bond and the stability of the resulting radical.

The presence of the trifluoromethyl (-CF3) group at the 7-position is expected to significantly modulate the radical scavenging activity of the naphthalen-1-ol core. Electron-withdrawing groups generally increase the BDE of the phenolic O-H bond, which would suggest a decreased rate of hydrogen atom transfer (HAT). However, the -CF3 group also influences the electron distribution of the entire aromatic system, which can affect the stability of the resulting naphthoxyl radical.

Studies on other phenolic compounds have established three primary mechanisms for radical scavenging:

Hydrogen Atom Transfer (HAT): The direct donation of the hydrogen atom from the hydroxyl group.

Sequential Proton-Loss Electron Transfer (SPLET): The compound is first deprotonated to form a phenoxide anion, which then donates an electron to the radical.

Sequential Electron Transfer Proton Transfer (SETPT): An electron is first transferred from the neutral molecule to the radical, forming a radical cation, which then deprotonates.

The operative mechanism depends on the solvent, the nature of the radical, and the pKa of the phenol. For this compound, the strongly electron-withdrawing -CF3 group will lower the pKa, making the SPLET mechanism more favorable in polar solvents.

A study on 1-naphthol and 2-naphthol (B1666908) and their sulfate (B86663) conjugates highlighted that the position of substitution significantly impacts antioxidant activity. nih.gov While sulfation generally reduces activity, the effect was much more pronounced for the 1-naphthol derivative than the 2-naphthol derivative, indicating that electronic effects across the naphthalene ring are complex. nih.gov This suggests that the position of the -CF3 group at C-7 in this compound will have a distinct and non-trivial influence on its radical scavenging potential compared to isomers with the -CF3 group at other positions.

| Compound | Radical Scavenging Activity (EC50) Comparison | Primary Scavenging Mechanism (Predicted) | Effect of Substituent |

|---|---|---|---|

| 1-Naphthol | Baseline | HAT/SPLET | Reference |

| 2-Naphthol | Comparable to 1-Naphthol | HAT/SPLET | Positional Isomer |

| 1-Naphthyl Sulfate | 5.6-7.35 times lower than 1-Naphthol nih.gov | SPLET (if active) | Electron-withdrawing (by resonance), reduced H-donation |

| This compound | Predicted to be lower than 1-Naphthol via HAT, potentially significant via SPLET | SPLET (in polar media) | Strongly electron-withdrawing, enhances acidity |

Enzymatic Transformations and Biocatalysis in Reactivity Modulation

The biotransformation of naphthalenols typically involves Phase I and Phase II metabolic enzymes. Phase I reactions, often mediated by cytochrome P450 (CYP) enzymes, can introduce additional hydroxyl groups or perform other oxidative modifications. Phase II enzymes conjugate the hydroxyl group with polar moieties like glucuronic acid or sulfate to enhance water solubility and facilitate excretion.

For this compound, the hydroxyl group is a prime target for enzymatic conjugation. The presence of the -CF3 group can influence the rate and regioselectivity of these transformations. The electron-withdrawing nature of the -CF3 group may alter the binding affinity of the substrate to the active site of enzymes like UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs).

Furthermore, the field of biocatalysis has explored the use of enzymes to perform novel transformations on molecules that are not their natural substrates. While no specific studies on the enzymatic transformation of this compound were found, research has shown that enzymes can be engineered to catalyze the incorporation of trifluoromethyl groups into various organic molecules. This opens up the possibility of using biocatalytic methods to either synthesize or further functionalize this compound and its derivatives, potentially leading to novel compounds with tailored properties.

Photochemical Reactivity and Photophysical Processes of this compound

The photochemistry of naphthols is characterized by processes such as photo-induced proton transfer, fluorescence, and the formation of reactive intermediates. The introduction of a trifluoromethyl group is expected to have a profound impact on these photophysical and photochemical pathways.

Excited State Dynamics and Quenching Mechanisms

Upon absorption of UV light, this compound is promoted to an excited singlet state (S1). From this state, it can relax through several pathways:

Fluorescence: Radiative decay back to the ground state (S0), emitting a photon.

Intersystem Crossing (ISC): Transition to an excited triplet state (T1), which can then undergo phosphorescence or other reactions.

Internal Conversion (IC): Non-radiative decay to the ground state.

Excited State Intramolecular Proton Transfer (ESIPT): If a suitable intramolecular proton acceptor is present. For isolated this compound, this is less likely, but in the presence of a proton-accepting solvent, excited-state proton transfer to the solvent can occur.

The electron-withdrawing -CF3 group is known to influence the energies of the excited states and the rates of transitions between them. In related systems, such substituents can affect fluorescence quantum yields and lifetimes. Studies on other naphthol derivatives have shown that fluorescence lifetimes are sensitive to the molecular environment and can be quenched by various mechanisms, including energy transfer and electron transfer. For instance, in naphthol-naphthalimide conjugates, Förster resonance energy transfer (FRET) from the excited naphthol to the naphthalimide is a major deactivation pathway. nih.gov

| Photophysical Process | Description | Predicted Influence of 7-CF3 Group |

|---|---|---|

| Absorption (S0 → S1) | Excitation to the first singlet state. | May shift absorption maxima (likely blue-shift) and alter molar absorptivity. |

| Fluorescence | Radiative decay from S1 to S0. | Quantum yield and lifetime may be altered due to changes in rates of competing non-radiative pathways. |

| Intersystem Crossing (S1 → T1) | Non-radiative transition to the triplet state. | The heavy atoms of the CF3 group are generally not considered to significantly enhance ISC (unlike bromine or iodine). |

| Excited State Proton Transfer | Proton donation from the excited hydroxyl group. | The acidity of the excited state is expected to be significantly increased, favoring proton transfer to accepting solvents. |

Acid-Base Equilibria and Proton Transfer Dynamics

The hydroxyl group of this compound is acidic and can deprotonate to form the corresponding naphthoxide anion. The equilibrium constant for this dissociation is the acid dissociation constant, Ka, often expressed as its negative logarithm, pKa.

The trifluoromethyl group is a very strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect is transmitted through the naphthalene ring system, leading to a significant stabilization of the negative charge on the oxygen atom in the naphthoxide form. Consequently, this compound is expected to be a considerably stronger acid (i.e., have a lower pKa) than the parent 1-naphthol. For comparison, the pKa of 1-naphthol is approximately 9.4. nih.gov The introduction of an electron-withdrawing isocyano group to 1-naphthol has been shown to increase its acidity in both the ground and excited states. nih.gov A similar, likely more pronounced, effect is anticipated for the -CF3 group.

Upon electronic excitation, the acidity of naphthols increases dramatically. This phenomenon, known as photoacidity, means that the pKa of the excited state (pKa) is much lower than the ground state pKa. This increased acidity facilitates excited-state proton transfer (ESPT) to surrounding solvent molecules or other proton acceptors, even if the ground state is predominantly in the neutral form. The -CF3 group is expected to further enhance this photoacidity, leading to a very low pKa value and efficient ESPT in protic solvents.

| Compound | Ground State pKa | Excited State pKa* | Effect of Substituent on Acidity |

|---|---|---|---|

| 1-Naphthol | ~9.4 nih.gov | ~0.5 nih.gov | Reference |

| 5-Isocyano-1-naphthol | Lower than 1-Naphthol nih.gov | Lower than 1-Naphthol nih.gov | Electron-withdrawing group increases acidity in both states nih.gov |

| This compound | Predicted to be significantly < 9.4 | Predicted to be significantly < 0.5 | Strong electron-withdrawing group strongly enhances acidity in both states |

Advanced Spectroscopic and Structural Characterization of 7 Trifluoromethyl Naphthalen 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and electronic environment of 7-(trifluoromethyl)naphthalen-1-ol. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis.

While 1D NMR provides initial chemical shift and coupling information, 2D NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially in a complex aromatic system like a substituted naphthalene (B1677914).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. For this compound, it would definitively link each aromatic proton (H-2, H-3, H-4, H-5, H-6, H-8) to its corresponding carbon atom, distinguishing them from the non-protonated quaternary carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. In a rigid system like the naphthalene core, NOESY can confirm spatial proximities, such as between H-8 and the hydroxyl proton on C-1, or between H-6 and H-5, reinforcing the structural assignment.

Based on established substituent effects in naphthalene systems, a set of predicted ¹H and ¹³C chemical shifts can be proposed to illustrate the expected data from these experiments. uq.edu.aumiamioh.edu The electron-withdrawing trifluoromethyl group is expected to deshield nearby carbons and protons, while the electron-donating hydroxyl group will have a shielding effect, particularly on the ortho and para positions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on known substituent effects and data for related compounds. Actual experimental values may vary.

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Expected Key HMBC Correlations (¹H to ¹³C) |

|---|---|---|---|

| C-1 | 152.5 | - | H-2, H-8 |

| C-2 | 109.0 | 7.10 | C-1, C-3, C-4, C-4a |

| C-3 | 125.5 | 7.45 | C-1, C-2, C-4, C-4a |

| C-4 | 122.0 | 7.70 | C-2, C-3, C-4a, C-8a |

| C-4a | 126.8 | - | H-4, H-5 |

| C-5 | 128.5 | 7.90 | C-4, C-4a, C-6, C-8a |

| C-6 | 123.0 | 7.80 | C-5, C-7, C-8, C-8a |

| C-7 | 128.0 (q, JCF ≈ 30 Hz) | - | H-6, H-8 |

| C-8 | 120.0 | 8.10 | C-1, C-6, C-7, C-8a |

| C-8a | 135.0 | - | H-4, H-5, H-8 |

| -CF₃ | 124.5 (q, JCF ≈ 275 Hz) | - | H-6, H-8 |

Solid-state NMR (SS-NMR) provides invaluable information about the structure, packing, and dynamics of molecules in their crystalline state. nih.gov For this compound, this technique can address several key areas:

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit distinct SS-NMR spectra due to variations in molecular conformation, symmetry, and intermolecular interactions in the crystal lattice. rsc.org SS-NMR is a powerful tool to identify and characterize these different solid forms.

Structural Refinement: By measuring chemical shift anisotropy (CSA) and dipolar couplings, SS-NMR can provide atomic-level structural details. ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) experiments would resolve separate signals for each carbon in the asymmetric unit of the crystal, offering insight into the molecular packing.

Intermolecular Interactions: SS-NMR can directly probe intermolecular hydrogen bonds. Changes in the ¹H and ¹³C chemical shifts of the carbons near the hydroxyl group (C-1, C-2, C-8a) upon formation of hydrogen bonds in the solid state can be observed and quantified.

¹⁹F SS-NMR: Solid-state ¹⁹F NMR is particularly informative for fluorinated compounds. nih.govresearchgate.net The technique can be used to study the dynamics of the trifluoromethyl group, such as rotation, and to characterize the local environment around the fluorine atoms within the crystal lattice. nih.gov

With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is a highly sensitive probe for NMR spectroscopy. wikipedia.org The ¹⁹F NMR spectrum of this compound provides direct insight into the electronic effects of the naphthalene system.

Chemical Shift: The chemical shift of the -CF₃ group is highly sensitive to its electronic environment. nih.gov For a trifluoromethyl group attached to an aromatic ring, the chemical shift typically falls in the range of -60 to -65 ppm (relative to CFCl₃). The exact value is influenced by the electron-donating or -withdrawing character of other substituents on the ring. The hydroxyl group at the C-1 position, being electron-donating, would exert a minor shielding effect on the -CF₃ group at C-7 compared to an unsubstituted trifluoromethylnaphthalene.

Coupling: The fluorine nuclei will couple to nearby protons. Long-range coupling (e.g., ⁴JHF and ⁵JHF) is commonly observed. In this molecule, the ¹⁹F signal would be expected to appear as a triplet due to coupling with the two ortho protons, H-6 and H-8 (⁴JHF). The magnitude of this coupling constant provides structural confirmation.

Table 2: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Parameter | Predicted Value/Observation | Rationale/Information Gained |

|---|---|---|

| Chemical Shift (δ) | -62 to -64 ppm | Typical range for an Ar-CF₃ group. wikipedia.org The precise value is sensitive to solvent and electronic effects from the -OH group. |

| Multiplicity | Triplet (t) | Coupling to two neighboring aromatic protons (H-6 and H-8). |

| Coupling Constant (⁴JHF) | ~1-3 Hz | Magnitude is characteristic of four-bond coupling to ortho protons. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com They are excellent for identifying functional groups and studying non-covalent interactions like hydrogen bonding.

The key functional groups in this compound each have characteristic vibrational frequencies.

O-H Group: The hydroxyl group gives rise to a strong, broad O-H stretching band in the IR spectrum, typically in the 3200-3600 cm⁻¹ region. The breadth and position of this band are highly indicative of hydrogen bonding. ijapm.org

Aromatic Ring: The naphthalene core exhibits several characteristic vibrations. C-H stretching modes appear above 3000 cm⁻¹. nasa.gov C=C stretching vibrations within the aromatic rings are found in the 1400-1650 cm⁻¹ region. Out-of-plane C-H bending modes (700-900 cm⁻¹) are also characteristic of the substitution pattern. researchgate.net

C-O Group: The C-O stretching vibration of the phenol (B47542) group is expected in the 1200-1260 cm⁻¹ range.

C-F Group: The trifluoromethyl group produces very strong and characteristic C-F stretching bands in the IR spectrum, typically found in the 1100-1350 cm⁻¹ region. canada.ca These are often the most intense peaks in the spectrum.

To make precise assignments of the numerous vibrational modes, experimental spectra are often compared with theoretical predictions from quantum chemical calculations, most commonly using Density Functional Theory (DFT). researchgate.netnih.gov By calculating the harmonic vibrational frequencies for the optimized molecular geometry, a theoretical spectrum can be generated. ijapm.org

This computational approach allows for:

Mode Assignment: Each calculated vibration can be animated to visualize the atomic motions, allowing for unambiguous assignment of complex modes, such as those involving coupled stretching and bending of the naphthalene ring.

Spectral Refinement: Calculated frequencies are often systematically scaled to correct for anharmonicity and basis set limitations, leading to excellent agreement with experimental data. researchgate.net

Confirmation of Structure: A strong correlation between the predicted and experimental spectra provides powerful evidence for the proposed molecular structure.

Table 3: Characteristic Vibrational Frequencies for this compound This table presents typical frequency ranges. DFT calculations provide more precise assignments.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |

|---|---|---|---|---|

| O-H stretch (H-bonded) | 3200 - 3550 | Strong, Broad | Weak | Position and width are sensitive to H-bonding. |

| Aromatic C-H stretch | 3050 - 3150 | Medium | Strong | Multiple weak to medium bands are expected. |

| Aromatic C=C stretch | 1400 - 1650 | Medium-Strong | Medium-Strong | A series of bands characteristic of the naphthalene ring. |

| C-O stretch | 1200 - 1260 | Strong | Weak | Coupled with ring vibrations. |

| Symmetric CF₃ stretch | ~1280 | Very Strong | Medium | One of the most intense bands in the IR spectrum. |

| Asymmetric CF₃ stretch | ~1130 - 1190 | Very Strong | Medium | Often appears as two very strong bands. |

The phenolic hydroxyl group is a strong hydrogen bond donor. rsc.org In the condensed phase, this compound is expected to form intermolecular hydrogen bonds of the O-H···O type, leading to the formation of dimers or larger molecular aggregates. This can be readily studied by FT-IR spectroscopy. In dilute, non-polar solution, a sharp "free" O-H stretching band might be observed around 3600 cm⁻¹, while at higher concentrations, this is replaced by a broad band at lower frequency (e.g., 3400 cm⁻¹) corresponding to the H-bonded species.

The possibility of an intramolecular O-H···F-C hydrogen bond also exists. However, it is well-established that organically bound fluorine is a very weak hydrogen bond acceptor. nih.govresearchgate.net While some short H···F contacts may be observed, the interaction is generally considered to be weak and dominated by dispersive forces rather than electrostatic attraction. rsc.org Therefore, the predominant hydrogen bonding interaction for this compound is expected to be the intermolecular O-H···O linkage, which dictates the supramolecular assembly in the solid state and in concentrated solutions. scholaris.ca

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Fragmentation Pathway Elucidation and Mechanistic Insights

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₁H₇F₃O), the theoretical exact mass can be calculated and would be experimentally verified by HRMS. Tandem mass spectrometry (MS/MS) further provides structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions.

A plausible fragmentation pathway for this compound under electron ionization (EI) or collision-induced dissociation (CID) can be proposed based on the established fragmentation patterns of aromatic alcohols and trifluoromethylated compounds. libretexts.orgyoutube.commiamioh.edu The molecular ion ([M]⁺˙) would be observed, and its stability would be influenced by the aromatic naphthalene core.

Key fragmentation steps would likely include:

Loss of a hydrogen radical (-H•): Formation of a stable oxonium ion.

Loss of carbon monoxide (-CO): A common fragmentation pathway for phenols and naphthols, leading to the formation of a trifluoromethyl-substituted indenyl cation.

Loss of the trifluoromethyl radical (-•CF₃): Cleavage of the C-CF₃ bond, which is generally strong but can occur under energetic conditions.

Retro-Diels-Alder (RDA) reactions: The naphthalene ring system can undergo RDA-type fragmentations, leading to smaller aromatic fragments.

A proposed fragmentation pathway is detailed in the table below.

| Fragment Ion (m/z) | Proposed Structure/Formula | Neutral Loss | Fragmentation Mechanism |

| 212 | [C₁₁H₇F₃O]⁺˙ | - | Molecular Ion |

| 211 | [C₁₁H₆F₃O]⁺ | H• | Loss of a hydrogen radical from the hydroxyl group |

| 184 | [C₁₀H₆F₃]⁺ | CO | Loss of carbon monoxide from the [M-H]⁺ ion |

| 143 | [C₁₁H₇O]⁺ | •CF₃ | Loss of the trifluoromethyl radical |

| 115 | [C₉H₇]⁺ | CO from [M-•CF₃]⁺ | Loss of carbon monoxide from the [C₁₁H₇O]⁺ ion |

Gas-Phase Ion Chemistry and Reaction Mechanisms

The gas-phase ion chemistry of this compound is governed by the intrinsic properties of the molecule, free from solvent effects. wikipedia.org The presence of both a proton-donating hydroxyl group and an electron-withdrawing trifluoromethyl group on the naphthalene scaffold dictates its reactivity.

In the gas phase, protonation and deprotonation are fundamental processes. The proton affinity (PA) and gas-phase acidity (GA) are key thermochemical parameters. The hydroxyl group is the most likely site for protonation, while the acidity of the phenolic proton is enhanced by the electron-withdrawing nature of the trifluoromethyl group.

Ion-molecule reactions in the gas phase can be studied to understand the reactivity of the ionized molecule. For instance, the reaction of the molecular ion with neutral molecules like water or ammonia (B1221849) could reveal details about its hydrogen bonding capabilities in a solvent-free environment.

X-ray Crystallography and Single Crystal Diffraction Studies

As of the latest literature search, a single-crystal X-ray diffraction structure for this compound has not been reported. However, based on studies of related compounds, we can predict the key features of its solid-state structure.

Hydrogen Bonding Networks and Supramolecular Assembly in the Solid State

In the crystalline state, this compound is expected to form extensive hydrogen bonding networks. The hydroxyl group will act as a hydrogen bond donor, while the oxygen atom can act as an acceptor. These interactions are fundamental to the formation of supramolecular assemblies.

Conformational Analysis and Polymorphism

The naphthalene ring system is planar. The primary conformational flexibility in this compound arises from the orientation of the hydroxyl hydrogen and the rotation of the trifluoromethyl group. In the solid state, the conformation will be locked into a low-energy arrangement that optimizes intermolecular interactions within the crystal lattice.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for this compound. Different packing arrangements and hydrogen bonding motifs could lead to polymorphs with distinct physical properties, such as melting point and solubility. The specific crystalline form obtained would depend on the crystallization conditions (e.g., solvent, temperature, and rate of cooling).

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Excited State Dynamics

The electronic absorption and emission properties of this compound are determined by the naphthalene chromophore, modified by the hydroxyl (-OH) and trifluoromethyl (-CF₃) substituents.

The UV-Vis absorption spectrum is expected to show characteristic bands for the naphthalene system, corresponding to π-π* transitions. The hydroxyl group, being an electron-donating group, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene. Conversely, the strongly electron-withdrawing trifluoromethyl group would likely induce a hypsochromic (blue) shift. The final spectrum will be a result of the combined electronic effects of these two substituents.

Naphthalene and its derivatives are known to be fluorescent. this compound is therefore also expected to exhibit fluorescence. The fluorescence emission wavelength and quantum yield will be sensitive to the electronic nature of the substituents and the surrounding environment.

| Spectroscopic Property | Predicted Characteristics | Influencing Factors |

| UV-Vis Absorption (λmax) | Multiple bands in the UV region (250-350 nm) | Naphthalene π-system, -OH and -CF₃ substituents, solvent polarity |

| Fluorescence Emission (λem) | Emission in the UV or blue region of the spectrum | Excitation wavelength, solvent polarity, temperature |

| Fluorescence Quantum Yield (ΦF) | Moderate to high | Solvent polarity, presence of quenchers |

| Stokes Shift | Moderate | Electronic redistribution in the excited state |

Solvatochromism and Environmental Effects on Electronic Transitions

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is expected for this compound. This phenomenon arises from the differential stabilization of the ground and excited states by the solvent molecules.

The presence of both a hydrogen-bond-donating hydroxyl group and a polar trifluoromethyl group makes the molecule sensitive to solvent polarity and hydrogen bonding capabilities. In polar protic solvents, the hydroxyl group can form hydrogen bonds, which will affect the energy of the electronic states and thus the absorption and emission wavelengths.

Positive Solvatochromism: A shift to longer wavelengths (red shift) in the emission spectrum with increasing solvent polarity is possible if the excited state is more polar than the ground state.

Negative Solvatochromism: A shift to shorter wavelengths (blue shift) might be observed in the absorption spectrum.

The excited-state dynamics, including the fluorescence lifetime, will also be influenced by the solvent environment. Non-radiative decay pathways can be promoted in certain solvents, leading to a decrease in the fluorescence quantum yield.

Computational and Theoretical Chemistry Investigations of 7 Trifluoromethyl Naphthalen 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics and potential chemical transformations of 7-(Trifluoromethyl)naphthalen-1-ol.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. Functionals such as B3LYP or PBE0, combined with basis sets like 6-311++G(d,p), are commonly used for such optimizations. These calculations can predict key structural parameters.

The presence of the trifluoromethyl group at the 7-position and the hydroxyl group at the 1-position introduces significant electronic and steric effects that influence the geometry of the naphthalene (B1677914) ring. The C-F bonds in the trifluoromethyl group and the C-O bond of the hydroxyl group are of particular interest, as their lengths and the surrounding bond angles can provide clues about the electronic distribution within the molecule.

By mapping the potential energy surface, DFT can also identify various conformers and their relative stabilities. For this compound, this could involve different orientations of the hydroxyl hydrogen atom relative to the naphthalene plane. The energy landscape provides a detailed map of the energy of the molecule as a function of its geometry, revealing the most stable conformations and the energy barriers between them.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from a DFT Calculation

| Parameter | Predicted Value |

| C-O Bond Length | 1.35 Å |

| O-H Bond Length | 0.97 Å |

| Average C-F Bond Length | 1.34 Å |

| C-CF3 Bond Length | 1.48 Å |

| Dihedral Angle (C2-C1-O-H) | ~0° or ~180° |

Molecular Orbital Analysis (HOMO-LUMO) and Electronic Properties (e.g., Charge Distribution)

The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the naphthalene ring and the oxygen atom of the hydroxyl group, reflecting the electron-donating nature of the naphthol moiety. Conversely, the LUMO is anticipated to have significant contributions from the trifluoromethyl group, which acts as a strong electron acceptor. This distribution influences the molecule's susceptibility to electrophilic and nucleophilic attack.

Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. In this compound, the area around the hydroxyl group is expected to be electron-rich (nucleophilic), while the trifluoromethyl group will be electron-deficient (electrophilic).

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | ~3.5 D |

Reaction Pathway Modeling, Transition State Locating, and Activation Energy Calculations

Computational methods can model potential chemical reactions involving this compound. By simulating the interaction with various reagents, it is possible to map out the entire reaction pathway from reactants to products. A key aspect of this is locating the transition state, which is the highest energy point along the reaction coordinate.

For instance, the deprotonation of the hydroxyl group or electrophilic aromatic substitution on the naphthalene ring are reactions that can be modeled. DFT calculations can determine the structure and energy of the transition state for these processes. The energy difference between the reactants and the transition state gives the activation energy, which is a critical factor in determining the reaction rate. These calculations can help predict the most likely sites for chemical reactions to occur on the molecule.

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

While quantum chemical calculations provide detailed information about the intrinsic properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of the molecule over time, particularly in the presence of a solvent.

Prediction of Conformational Preferences in Solution

In a solvent, the conformational preferences of this compound may differ from those in the gas phase due to interactions with the surrounding solvent molecules. MD simulations can model these interactions explicitly. By placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and solving Newton's equations of motion, the simulation can track the changes in the molecule's conformation over time.

These simulations can reveal the most populated conformational states in solution and the dynamics of transitions between them. For this compound, this would primarily involve the rotational dynamics of the hydroxyl group and any subtle puckering of the naphthalene ring.

Solvation Shell Dynamics and Intermolecular Interactions

MD simulations provide a detailed picture of the solvent molecules in the immediate vicinity of the solute, known as the solvation shell. The structure and dynamics of this shell are crucial for understanding how the solvent mediates the solute's properties and reactivity.

For this compound in an aqueous solution, the simulations would likely show water molecules forming hydrogen bonds with the hydroxyl group. The dynamics of these hydrogen bonds—their formation, breakage, and lifetimes—can be quantified. The simulations would also reveal how water molecules arrange themselves around the hydrophobic naphthalene core and the trifluoromethyl group. This information is vital for understanding the molecule's solubility and how it interacts with other molecules in a biological or chemical system.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Understanding

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. researchgate.netnih.gov The fundamental principle of QSPR is that the physical, chemical, or biological properties of a substance are intrinsically linked to its molecular structure. researchgate.net By quantifying specific structural attributes, known as molecular descriptors, it is possible to develop predictive models for various properties, thereby reducing the need for extensive and often costly experimental measurements. researchgate.netnih.gov

For a class of compounds like substituted naphthalenols, a QSPR model could be developed to predict properties such as melting point, boiling point, solubility, or even biological activity like antioxidant capacity. nih.gov The process begins with a dataset of molecules with known experimental property values. For each molecule, a wide array of molecular descriptors is calculated. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., dipole moment, orbital energies).

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is generated that best fits the experimental data. researchgate.net For a model to be considered robust and predictive, it must undergo rigorous validation, typically through internal cross-validation and external validation with a separate set of compounds. nih.gov

Table 1: Illustrative QSPR Data for Predicting Antioxidant Activity (logk) of Substituted Naphthalen-1-ols This table presents hypothetical data to demonstrate the components of a QSPR study. The values are not based on experimental results.

| Compound | Experimental logk | Molecular Weight (amu) | LogP | Polar Surface Area (Ų) | Predicted logk |

| Naphthalen-1-ol | 4.5 | 144.17 | 2.70 | 20.23 | 4.6 |

| 2-Methylnaphthalen-1-ol | 4.8 | 158.20 | 3.15 | 20.23 | 4.7 |

| 4-Chloronaphthalen-1-ol | 4.3 | 178.62 | 3.45 | 20.23 | 4.4 |

| This compound | N/A | 212.17 | 3.85 | 20.23 | 4.1 |

| 7-Methoxynaphthalen-1-ol | 5.1 | 174.19 | 2.65 | 29.46 | 5.0 |

Such a validated QSPR model would be a powerful tool for the virtual screening of new naphthalenol derivatives, allowing for the prioritization of candidates with desired properties for synthesis and experimental testing.

Predictive Modeling of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry offers highly accurate methods for predicting the spectroscopic parameters of molecules. These predictions are invaluable for interpreting experimental spectra, confirming molecular structures, and understanding the electronic environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. mdpi.com The prediction of ¹H and ¹³C NMR chemical shifts via computational methods, most commonly using Density Functional Theory (DFT) in conjunction with the Gauge-Independent Atomic Orbital (GIAO) approach, has become a standard practice. scirp.org

The process involves first optimizing the geometry of this compound at a chosen level of theory and basis set. Following this, the GIAO calculation is performed on the optimized structure to yield the absolute magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of these predictions is often high enough to distinguish between different isomers and conformers. liverpool.ac.uk For this compound, calculations would predict the distinct chemical shifts for each of the seven aromatic protons and eleven carbon atoms, accounting for the strong electron-withdrawing effect of the -CF₃ group and the electron-donating effect of the -OH group.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound in CDCl₃ This table is an illustrative example. Experimental values may vary. Assignments are based on standard naphthalene numbering.

| Atom | Predicted Chemical Shift (δ ppm) | Hypothetical Experimental Shift (δ ppm) |

| ¹³C NMR | ||

| C-1 | 152.5 | 152.3 |

| C-2 | 110.2 | 110.0 |

| C-3 | 126.8 | 126.7 |

| C-4 | 122.1 | 121.9 |

| C-4a | 127.5 | 127.4 |

| C-5 | 129.0 | 128.8 |

| C-6 | 125.4 | 125.2 |

| C-7 | 128.9 (q, J ≈ 33 Hz) | 128.7 |

| C-8 | 124.1 | 123.9 |

| C-8a | 134.8 | 134.6 |

| -CF₃ | 124.3 (q, J ≈ 272 Hz) | 124.1 |

| ¹H NMR | ||

| H-2 | 7.15 | 7.13 |

| H-3 | 7.55 | 7.53 |

| H-4 | 7.85 | 7.82 |

| H-5 | 7.95 | 7.93 |

| H-6 | 7.70 | 7.68 |

| H-8 | 8.10 | 8.08 |

| 1-OH | 5.40 | 5.38 |

Vibrational Frequencies

Theoretical calculations of vibrational frequencies provide a powerful complement to experimental Infrared (IR) and Raman spectroscopy. ethz.ch Using quantum chemical methods like DFT, one can compute the harmonic vibrational frequencies of a molecule, which correspond to the fundamental modes of vibration. nih.gov These calculations not only predict the position of absorption bands but also their intensities and the specific atomic motions associated with each vibration (Potential Energy Distribution, PED). nih.gov

For this compound, a frequency calculation would be performed on the optimized geometry. The resulting theoretical spectrum can be compared with experimental IR and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximations inherent in the computational method, leading to better agreement with experimental data. scirp.org Such an analysis allows for the confident assignment of complex spectral bands, such as the characteristic stretches of the O-H, C-H, C-O, C=C, and C-F bonds.

Table 3: Illustrative Calculated Vibrational Frequencies for Key Functional Groups of this compound This table presents hypothetical scaled frequency values to demonstrate a typical computational output.

| Vibrational Mode | Functional Group | Calculated Scaled Frequency (cm⁻¹) | Expected IR Intensity |

| O-H Stretch | Phenolic -OH | 3550 | Strong, Broad |

| C-H Stretch | Aromatic C-H | 3080 - 3020 | Medium |

| C=C Stretch | Naphthalene Ring | 1620 - 1500 | Medium-Strong |

| C-O Stretch | Phenolic C-O | 1260 | Strong |

| C-F Stretch | Trifluoromethyl -CF₃ | 1180 (asymmetric) | Very Strong |

| C-F Stretch | Trifluoromethyl -CF₃ | 1140 (symmetric) | Very Strong |

| O-H Bend | Phenolic -OH | 1200 | Medium |

Through these predictive models, computational chemistry provides a detailed and nuanced understanding of this compound, bridging the gap between its molecular structure and its observable chemical and physical properties.

Exploration of Advanced Applications and Mechanistic Underpinnings of 7 Trifluoromethyl Naphthalen 1 Ol

Medicinal Chemistry and Pharmacological Investigations (Mechanistic Focus)

The unique structural combination of a naphthalene (B1677914) scaffold, a hydroxyl group, and a trifluoromethyl substituent in 7-(Trifluoromethyl)naphthalen-1-ol provides a compelling basis for its exploration in medicinal chemistry. The naphthalene core offers a rigid and lipophilic framework, while the trifluoromethyl group significantly influences the compound's electronic properties, metabolic stability, and binding interactions. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Bioactivity and Selectivity

While specific structure-activity relationship (SAR) studies exclusively on this compound are not extensively documented in publicly available literature, preliminary SAR analyses can be inferred from studies on related naphthalene derivatives. nih.gov For instance, in a series of naphthalene-substituted triazole spirodienones, the introduction of a trifluoromethyl group on a phenyl ring attached to the core structure was found to influence anticancer activity. nih.gov

Key structural features of this compound and their potential impact on bioactivity include:

Naphthalene Scaffold: Provides a rigid platform for the precise orientation of other functional groups, which is crucial for specific interactions with biological targets. nih.gov

Hydroxyl Group: Can act as a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in enzyme active sites or receptors. Its position on the naphthalene ring is critical for determining binding affinity and selectivity.

In related naphthalene-chalcone hybrids, the presence and position of various substituents on the naphthalene ring have been shown to be critical for their anticancer and VEGFR-2 inhibitory activities. nih.gov

Mechanisms of Ligand-Target Interactions and Binding Affinity

The binding of this compound to a biological target is governed by a combination of intermolecular forces. The naphthalene ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues within a binding pocket. nih.gov The hydroxyl group is capable of forming crucial hydrogen bonds, which often anchor the ligand to the target protein.

The trifluoromethyl group plays a multifaceted role in ligand-target interactions. Its lipophilic nature can enhance binding to hydrophobic pockets. Furthermore, the fluorine atoms can participate in halogen bonding and other non-covalent interactions, potentially increasing binding affinity and selectivity. In the context of VEGFR-2 inhibition by naphthalene-chalcone hybrids, specific interactions such as pi-pi stacking with the amino group of Lys838 and aromatic hydrogen bonds with carbonyl groups of Lys920 and Cys919 have been observed in molecular docking studies. nih.gov

Rational Drug Design Principles Based on Structural Modifications of this compound

The structure of this compound serves as a valuable starting point for rational drug design. Modifications to this scaffold can be systematically explored to optimize pharmacological properties. For example, the naphthalene moiety has been identified as a promising scaffold in drug design due to the diverse biological activities that can be achieved through its structural modifications. nih.gov

| Modification Strategy | Rationale | Potential Outcome |

| Alteration of Hydroxyl Position | To explore different hydrogen bonding patterns within a target's active site. | Enhanced binding affinity and selectivity. |

| Introduction of Additional Substituents | To probe for additional binding pockets and improve physicochemical properties. | Increased potency and improved pharmacokinetic profile. |

| Modification of the Trifluoromethyl Group | To fine-tune electronic properties and lipophilicity. | Modulation of metabolic stability and target engagement. |

| Bioisosteric Replacement | Replacing parts of the molecule with groups of similar size and electronic properties. | Improved drug-like properties and reduced toxicity. |

This table illustrates potential rational drug design strategies based on the this compound scaffold.

Computational Approaches to Drug Discovery and Optimization for this compound Derivatives